1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-5-6-12(17-15(20)16-7-9-21-2)10-13(11)18-8-3-4-14(18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDNTHPZXAGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCOC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This can be achieved through the reaction of 4-methylphenyl isocyanate with 2-pyrrolidinone under controlled conditions.
Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product. This step usually requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group in the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered carbonyl groups.
Substitution: Substituted products with new alkyl or aryl groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- The methoxyethyl group in the target compound enhances solubility compared to bulky aryl substituents (e.g., compound 45’s fluorophenyl-pyrrolidine) .
- Compared to 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea , the target compound’s methoxyethyl group may reduce metabolic oxidation relative to ethoxy or methoxy aryl groups.
Pharmacological and Pharmacokinetic Profiles
Key Findings :
- Potency: Compound 45’s pyrimidine-pyrazole-urea architecture confers sub-nanomolar TrkA inhibition, whereas the target compound’s simpler pyrrolidinone-urea system may require higher concentrations for similar effects .
- Selectivity : The absence of pyrimidine in the target compound (vs. compound 45) could reduce kinase promiscuity but also limit TrkA/B/C differentiation .
- Metabolism : Methoxyethyl groups (target compound) are less prone to oxidative metabolism than ethoxyphenyl groups (compound in ), suggesting improved half-life .
Therapeutic Potential and Limitations
- Target Compound : Likely suited for chronic conditions due to predicted metabolic stability. However, its lack of pyrimidine or pyrazole moieties (cf. compound 45) may limit TrkA inhibition potency .
- Compound 45 : Advanced pharmacokinetics (low clearance, species-independent stability) make it a clinical candidate, but its complexity raises synthesis costs .
- 1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives : Broader enzyme modulation (e.g., glucokinase activation) but unclear selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
